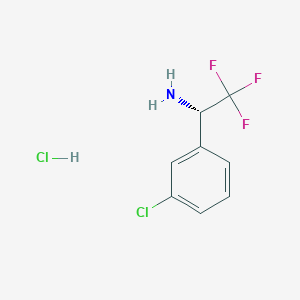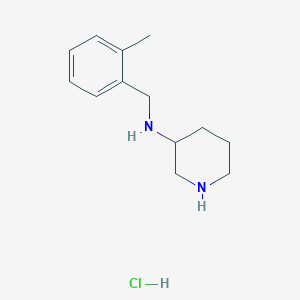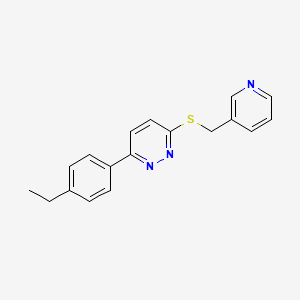
(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride” is a derivative of phenylalanine, which is an essential amino acid. The “S” denotes the stereochemistry of the compound, indicating it’s the “left-handed” version of the molecule. The “3-Chlorophenyl” part refers to a phenyl (benzene) ring with a chlorine atom at the third position. The “2,2,2-trifluoroethanamine” part refers to an ethanamine (ethylamine) group where all three hydrogens of the ethyl group are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a chlorine atom and a 2,2,2-trifluoroethylamine group. The presence of the fluorine atoms would likely make the compound quite electronegative, potentially affecting its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The chlorine atom might be susceptible to nucleophilic aromatic substitution reactions, and the amine group could participate in reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the electronegative fluorine atoms might increase its polarity, potentially affecting its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
- A study by Harrison et al. (2001) described the synthesis and application of a compound related to (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride, demonstrating its potential as an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This could be relevant for clinical applications in treating conditions like emesis and depression.
Antibacterial and Antifungal Properties
- Research by Sujatha et al. (2019) investigated derivatives of this compound, finding significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.
Polymer Synthesis
- Yin et al. (2005) explored the synthesis of novel polyimides using a derivative of this compound, as detailed in their study, "Synthesis and characterization of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane". The resulting fluorine-containing polyimides showed promising solubility, thermal stability, and mechanical properties.
NMDA Receptor Antagonism
- A study by Moe et al. (1998) synthesized a novel ligand for the NMDA receptor, which shares structural similarities with this compound. This compound could have applications in neurological research and drug development.
Chemical Synthesis
- Zhang et al. (2016) presented research on "One-pot syntheses of N-(α-fluorovinyl)azole derivatives from N-(diphenylmethylene)-2,2,2-trifluoroethanamine", demonstrating the use of a related compound as a versatile building block in chemical synthesis.
Urotensin-II Receptor Agonism
- Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, as reported in their paper, "Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954)". This discovery highlights the potential of similar compounds in receptor-based therapies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied as a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
(1S)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNVRBSWOHDHQ-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)
![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B2417713.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2417715.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)

![N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2417721.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2417722.png)

![N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline](/img/structure/B2417725.png)
![6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2417726.png)

![tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2417731.png)
![1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine](/img/structure/B2417732.png)